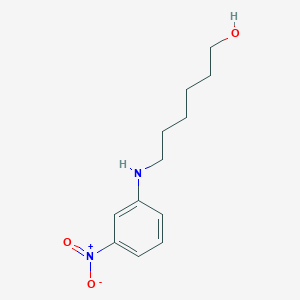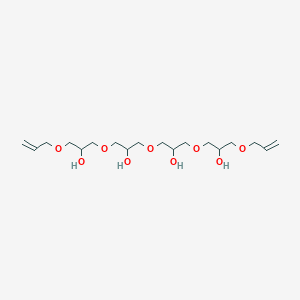
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol is a complex organic compound characterized by its multiple ether and hydroxyl groups. This compound is notable for its unique structure, which includes five ether linkages and four hydroxyl groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol typically involves multi-step organic reactions. The process often starts with simpler precursors that undergo a series of reactions, including etherification and hydroxylation, to form the final compound. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl and ether groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to changes in cellular processes and responses.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether linkages but lacks the hydroxyl groups.
Glycerol: Contains hydroxyl groups but lacks the ether linkages.
Pentaerythritol: Contains multiple hydroxyl groups but has a different structural framework.
Uniqueness
4,8,12,16,20-Pentaoxatricosa-1,22-diene-6,10,14,18-tetrol is unique due to its combination of ether and hydroxyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and reactivity profiles.
Propiedades
Número CAS |
831253-97-5 |
|---|---|
Fórmula molecular |
C18H34O9 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
1-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-prop-2-enoxypropoxy)propoxy]propoxy]-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C18H34O9/c1-3-5-23-7-15(19)9-25-11-17(21)13-27-14-18(22)12-26-10-16(20)8-24-6-4-2/h3-4,15-22H,1-2,5-14H2 |
Clave InChI |
SRCWCZCPHTULLW-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCC(COCC(COCC(COCC(COCC=C)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



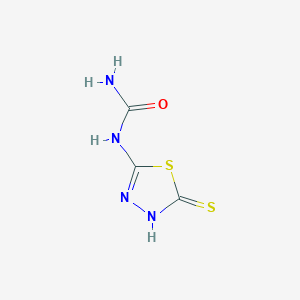

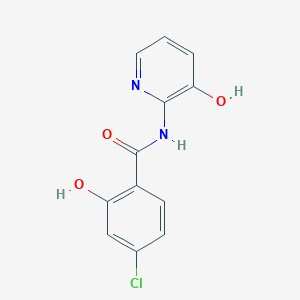
![2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14217007.png)
![N-[4-(2-Chlorophenyl)-4-phenylbut-3-en-1-yl]benzamide](/img/structure/B14217008.png)
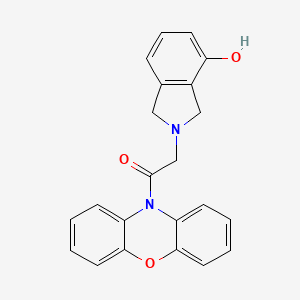
![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)
![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
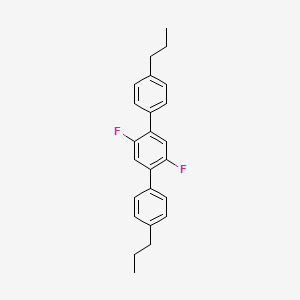
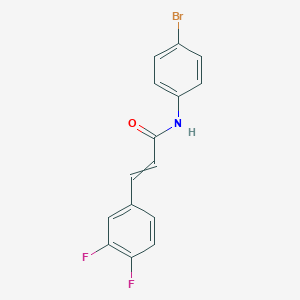
![2-[(5-Phenylpentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B14217045.png)
